![molecular formula C19H20ClN5O2S B2921050 2-[({2-Ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]pyridine hydrochloride CAS No. 1221715-20-3](/img/structure/B2921050.png)

2-[({2-Ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]pyridine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

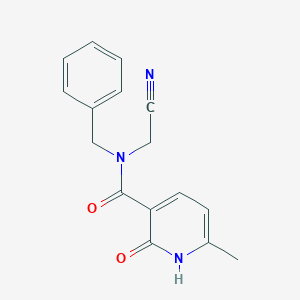

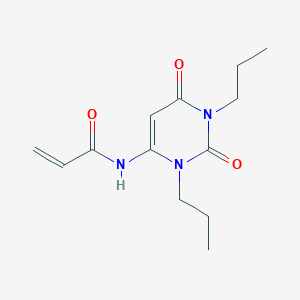

The compound “2-[({2-Ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]pyridine hydrochloride” is a post-emergence herbicide used on rice crops for the control of broad-leaved weeds, aquatic weeds, and certain grasses . It is also known as Penoxsulam .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of a substituted 3-amino-8-methoxy [1,2,4]triazolo [4,3-c]-pyrimidine with methoxide in an alcohol solvent . Both rearrangement and methoxy substitution can be accomplished directly .Molecular Structure Analysis

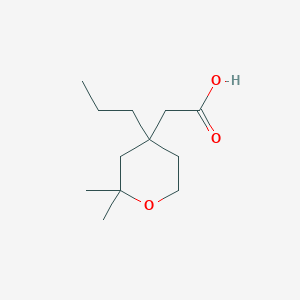

The molecular structure of this compound is complex, involving multiple rings and functional groups. The structure includes a [1,2,4]triazolo[1,5-c]quinazolin-5-yl ring, which is substituted with ethyl and dimethoxy groups .Physical And Chemical Properties Analysis

The compound has a melting point of 212°C and a vapor pressure of 9.55 x 10-11 mPa at 25°C .Wissenschaftliche Forschungsanwendungen

Herbicide Development

The triazoloquinazolinone scaffold, to which the compound belongs, has been utilized in the development of herbicides . These compounds can act as inhibitors of acetolactate synthase (ALS), an enzyme critical for plant growth. By inhibiting ALS, these molecules prevent the synthesis of essential branched-chain amino acids, leading to the cessation of plant growth and ultimately, plant death. This application is particularly relevant in agriculture for the control of weeds that compete with crops for resources.

Antifungal Agents

Compounds with the triazoloquinazolinone core have shown promise as antifungal agents . Their mode of action may involve disrupting the synthesis of fungal cell walls or interfering with key enzymes within the fungal cells. This application is crucial in both agriculture, to protect crops from fungal pathogens, and in medicine, to treat fungal infections in humans.

Anticancer Research

The structural complexity and potential biochemical reactivity of this compound suggest its use in anticancer research. Derivatives of triazoloquinazolinone have been investigated for their cytotoxic activities against various cancer cell lines . They may work by inhibiting cell proliferation or inducing apoptosis in cancer cells, making them a valuable tool in the search for new cancer therapies.

Cardiovascular Disease Studies

Some triazoloquinazolinone derivatives have been explored for their cardiovascular effects, such as vasodilation . These compounds could be used to study the mechanisms of cardiovascular diseases and may lead to the development of new drugs that can treat conditions like hypertension and coronary artery disease.

Metabolic Disorder Treatments

The compound’s analogs have been recognized as potential therapeutic targets for metabolic disorders such as dyslipidemia, coronary heart disease, and diabetes . They may interact with fatty acid-binding proteins (FABPs), which play a role in the development of these diseases. Research in this area could lead to novel treatments for metabolic syndromes.

Neurodegenerative Disease Research

Triazoloquinazolinone derivatives have also been studied for their potential applications in neurodegenerative diseases like Alzheimer’s . They may exhibit properties that can protect neurons or restore cognitive functions, which is a significant area of research given the increasing prevalence of neurodegenerative conditions.

Safety And Hazards

Eigenschaften

IUPAC Name |

2-ethyl-8,9-dimethoxy-5-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[1,5-c]quinazoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S.ClH/c1-4-17-22-18-13-9-15(25-2)16(26-3)10-14(13)21-19(24(18)23-17)27-11-12-7-5-6-8-20-12;/h5-10H,4,11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMLTNSQQWMJJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=N4)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[({2-Ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]pyridine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Dimethylamino)methyl]-N-methylpyrrolidine-1-carboxamide](/img/structure/B2920976.png)

![6-(4-chlorophenyl)-N-isopropyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2920979.png)

![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-nitrophenyl)methanone](/img/structure/B2920983.png)

![1-[1-(2-Oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione](/img/structure/B2920986.png)